

structural basis of Glutaminase C-IN-2 inhibition

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Compound of Interest

Compound Name: *Glutaminase C-IN-2*

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An In-Depth Technical Guide on the Structural Basis of Allosteric Inhibition of Glutaminase C

Executive Summary

Glutaminase C (GAC) is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a crucial step for anaplerosis and the maintenance of redox balance in rapidly proliferating cells.[1][2] Its upregulation in various cancers makes it a compelling target for therapeutic intervention.[3][4] This guide focuses on the structural basis of allosteric inhibition of GAC, with a primary focus on the clinical candidate CB-839 (Telaglenastat), a potent and selective inhibitor. While the specific inhibitor "C-IN-2" was not found in publicly available literature, the principles of allosteric inhibition detailed herein for CB-839 and its parent compound, BPTES, provide a comprehensive framework for understanding this class of GAC inhibitors.

Mechanism of Allosteric Inhibition

Allosteric inhibitors of GAC, such as the BPTES and CB-839, do not bind to the active site but rather to a distinct pocket located at the dimer-dimer interface of the GAC tetramer.[5] This binding event induces a significant conformational change in the enzyme, particularly in a key activation loop, which ultimately leads to the inactivation of the enzyme.[5][6] The active form of GAC is a tetramer, and the binding of these inhibitors stabilizes an inactive conformation of this tetramer.[4]

The Allosteric Binding Site

The allosteric binding site is a hydrophobic pocket formed at the interface of two GAC dimers. [5] The binding of inhibitors like BPTES and CB-839 involves a combination of hydrogen bonds and hydrophobic interactions. [6] For instance, studies with BPTES have highlighted hydrogen bonding contacts with the thiadiazole moiety and amide nitrogen of the inhibitor, along with hydrophobic interactions within the allosteric pocket. [6]

Conformational Changes upon Inhibition

Upon binding of an allosteric inhibitor, a critical activation loop (residues Glu312-Pro329) undergoes a dramatic conformational change, which renders the enzyme inactive. [5][6] This structural rearrangement prevents the proper formation of the active site and thus inhibits the catalytic conversion of glutamine to glutamate. Recent studies using serial room temperature crystallography have revealed subtle differences in the binding conformations of various inhibitors, which may explain their differing potencies. [1]

Quantitative Data on GAC Inhibition

The potency of allosteric GAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for BPTES and its more potent analog, CB-839.

| Inhibitor | IC ₅₀ (μM) | Cell-Based Assay IC ₅₀ (μM) | Reference |
|-------------|---|---|-----------|
| BPTES | 0.16 | ~0.16 | [6] |
| CB-839 | Not explicitly stated in provided abstracts | 0.0032 | [6] |
| trans-CBTBP | Not explicitly stated in provided abstracts | 0.1 | [6] |
| UPGL00004 | More potent than BPTES, similar to CB-839 | Not explicitly stated in provided abstracts | [2] |

Experimental Protocols

In-vitro Glutaminase Assay

A common method to determine the enzymatic activity of GAC and the potency of its inhibitors is a two-step dual enzyme assay.[\[6\]](#)[\[7\]](#)

Protocol:

- Incubation: 10 μ l of the inhibitor (dissolved in DMSO) is incubated with 80 μ l of assay mixture A containing 1 μ M recombinant GAC, 50 mM Tris-acetate (pH 8.6), 100 mM Potassium phosphate, and 0.2 mM EDTA for 2 hours at room temperature.[\[6\]](#)
- Reaction Initiation: 10 μ l of 200 mM glutamine is added to the mixture, followed by a 20-minute incubation at 37°C.[\[6\]](#)
- Quenching: The reaction is stopped by the addition of 10 μ l of 0.6 M HCl.[\[6\]](#)
- Detection: The amount of glutamate produced is then determined in a second reaction using glutamate dehydrogenase (GDH) and measuring the increase in NADH absorbance at 340 nm.

X-ray Crystallography for Structural Studies

Determining the crystal structure of GAC in complex with an inhibitor is crucial for understanding the structural basis of inhibition.[\[1\]](#)[\[8\]](#)

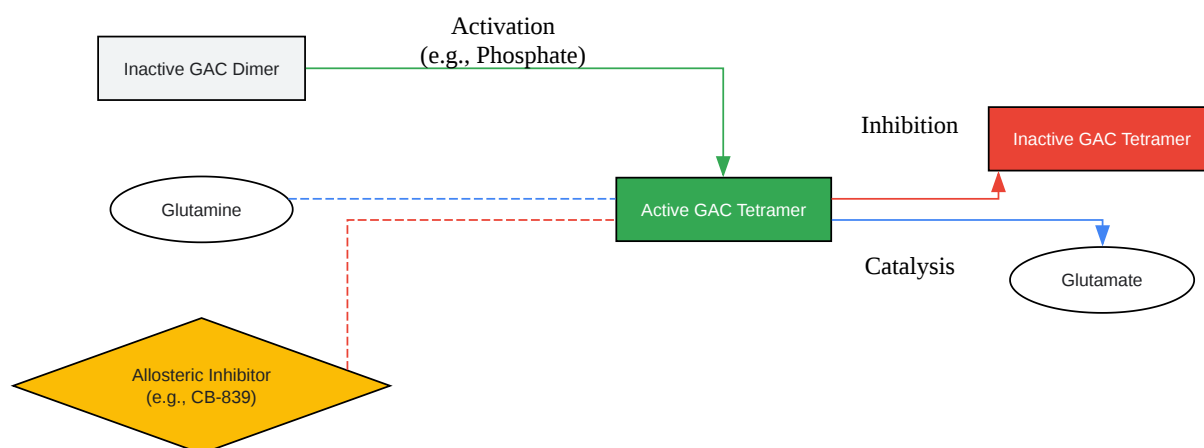
Workflow:

- Protein Expression and Purification: Recombinant GAC is expressed and purified to homogeneity.
- Crystallization: The purified GAC is co-crystallized with the inhibitor. This is often done using the sitting drop vapor diffusion method, screening various conditions of precipitants, buffers, and salts.[\[9\]](#)[\[10\]](#)
- Data Collection: Crystals are cryo-cooled and diffraction data are collected using a high-intensity X-ray source.[\[1\]](#)

- Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional structure of the GAC-inhibitor complex.

Visualizations

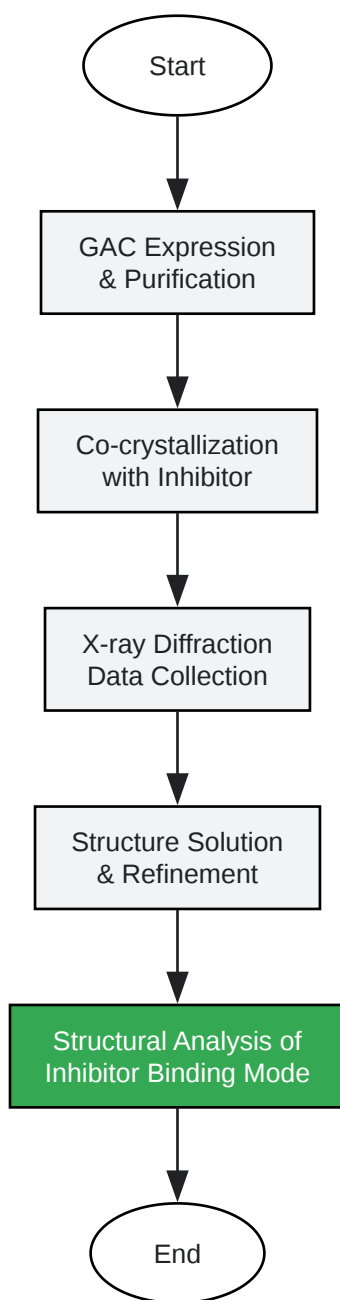
Allosteric Inhibition Signaling Pathway



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Caption: Allosteric inhibition of GAC by compounds like CB-839 stabilizes an inactive tetramer.

Experimental Workflow for Structural Analysis



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